BMS-963272

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

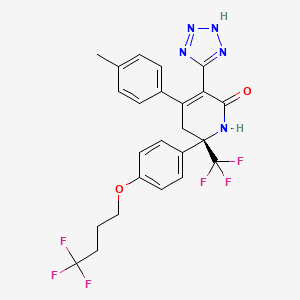

C24H21F6N5O2 |

|---|---|

Molecular Weight |

525.4 g/mol |

IUPAC Name |

(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one |

InChI |

InChI=1S/C24H21F6N5O2/c1-14-3-5-15(6-4-14)18-13-22(24(28,29)30,31-21(36)19(18)20-32-34-35-33-20)16-7-9-17(10-8-16)37-12-2-11-23(25,26)27/h3-10H,2,11-13H2,1H3,(H,31,36)(H,32,33,34,35)/t22-/m0/s1 |

InChI Key |

AEMPUAWUDAMJBV-QFIPXVFZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)N[C@@](C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC(C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of BMS-963272 in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in the re-synthesis of triglycerides in the small intestine. By targeting MGAT2, this compound effectively modulates lipid metabolism, leading to a reduction in body weight and improvements in associated metabolic parameters. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of MGAT2

This compound exerts its primary effect by inhibiting the enzymatic activity of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 plays a crucial role in the monoacylglycerol pathway, which is responsible for the majority of triglyceride (TG) re-synthesis from dietary fats in the enterocytes of the small intestine.

The inhibition of MGAT2 by this compound disrupts this process, leading to a decreased absorption and subsequent systemic availability of dietary fats. This targeted action forms the basis for its therapeutic potential in metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH).

Signaling Pathway of MGAT2 in Lipid Metabolism

The following diagram illustrates the central role of MGAT2 in the intestinal absorption of dietary fats and the point of intervention for this compound.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of this compound.

In Vitro Potency

| Compound | Target | IC50 (nM) | Reference |

| Initial Hit | Human MGAT2 | 175 | [1] |

| This compound | Human MGAT2 | 21 |

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

| Treatment | Dose | Duration | Body Weight Change (%) | Reference |

| Vehicle | - | 28 days | +10% | |

| This compound | 10 mg/kg | 28 days | -15% | |

| This compound | 30 mg/kg | 28 days | -25% |

Effects in a Phase 1 Clinical Trial in Obese Adults

| Parameter | Treatment | Duration | Change from Baseline | Reference |

| Body Weight | This compound | 28 days | -4.5% | [2][3] |

| Placebo | 28 days | -1.2% | [2][3] | |

| GLP-1 (AUC) | This compound | 28 days | +50% | |

| PYY (AUC) | This compound | 28 days | +75% | |

| Plasma Long-Chain Dicarboxylic Acids | This compound | 28 days | Significant Increase |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro MGAT2 Inhibition Assay

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human MGAT2 enzyme is prepared. The substrates, monoacylglycerol and radiolabeled [14C]-Oleoyl-CoA, are prepared in an appropriate buffer.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Incubation: The enzyme, substrates, and varying concentrations of this compound are incubated together at 37°C to allow the enzymatic reaction to proceed.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform:methanol).

-

Chromatographic Separation: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled diacylglycerol produced is quantified using a phosphorimager or scintillation counting.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the MGAT2 activity (IC50) is calculated from the dose-response curve.

Diet-Induced Obese (DIO) Mouse Model for In Vivo Efficacy

Protocol:

-

Obesity Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 8-12 weeks to induce obesity and related metabolic dysfunctions.

-

Randomization and Treatment: Once the mice reach a predetermined obese phenotype, they are randomized into treatment groups. The groups receive daily oral doses of either vehicle control or this compound at various concentrations.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Terminal Procedures: At the end of the treatment period, blood samples are collected for the analysis of plasma lipids (triglycerides, cholesterol, etc.) and other metabolic parameters.

Phase 1 Clinical Trial in Obese Adults

Protocol:

-

Participant Recruitment: Healthy adult volunteers with a Body Mass Index (BMI) of 30 kg/m ² or greater are recruited for the study.

-

Study Design: The trial is a randomized, double-blind, placebo-controlled study. Participants are assigned to receive either this compound or a matching placebo.

-

Dosing and Monitoring: Participants receive daily oral doses of the study drug or placebo for a specified period (e.g., 28 days). Throughout the study, they are closely monitored for safety and tolerability.

-

Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound and to measure pharmacodynamic markers, including plasma levels of GLP-1, PYY, and long-chain dicarboxylic acids.

-

Efficacy Evaluation: Changes in body weight from baseline are measured as a key efficacy endpoint.

Conclusion

This compound is a potent and selective inhibitor of MGAT2 that has demonstrated a clear mechanism of action in modulating lipid metabolism. By targeting the intestinal re-synthesis of triglycerides, this compound effectively reduces the absorption of dietary fats, leading to weight loss and favorable changes in key metabolic hormones. The preclinical and early clinical data presented in this guide provide a strong rationale for the continued development of this compound as a potential therapeutic agent for obesity and related metabolic disorders. Further investigation in larger, long-term clinical trials will be crucial to fully elucidate its efficacy and safety profile.

References

- 1. Screening Hit to Clinical Candidate: Discovery of this compound, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-963272: A Potent and Selective MGAT2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-963272 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme that plays a crucial role in the absorption of dietary fat. By inhibiting MGAT2, this compound reduces triglyceride synthesis and has demonstrated potential in the treatment of metabolic disorders such as obesity and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

The journey to identify this compound began with a high-throughput screening (HTS) of the Bristol Myers Squibb compound library to find inhibitors of human MGAT2 (hMGAT2). This screening identified an aryl dihydropyridinone, compound 1 , as a promising hit.[1][2]

From Hit to Lead

Initial characterization of compound 1 revealed a moderate potency against hMGAT2 with a half-maximal inhibitory concentration (IC50) of 175 nM.[1] However, it suffered from poor metabolic stability and was inactive against the murine ortholog of the enzyme (mMGAT2), posing challenges for in vivo studies. This necessitated a lead optimization campaign to improve its pharmacological profile.

Lead Optimization

A series of analogs were synthesized to explore the structure-activity relationship (SAR) and address the liabilities of the initial hit. This effort led to the identification of several potent and metabolically stable compounds, including 21f , 21s (this compound), and 28e .[1] Ultimately, this compound was selected as the clinical candidate based on its superior in vivo potency, favorable pharmacokinetic properties, and a clean off-target profile.[1]

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the key in vitro data for the initial hit compound and the optimized clinical candidate, this compound.

| Compound | hMGAT2 IC50 (nM) | mMGAT2 IC50 (nM) | hDGAT1 IC50 (nM) | hDGAT2 IC50 (nM) | Human Microsomal Stability (% remaining at 1 hr) | Mouse Microsomal Stability (% remaining at 1 hr) |

| 1 | 175 | >10000 | >10000 | >10000 | <20 | <20 |

| This compound (21s) | 7.1 | 15 | >10000 | >10000 | 95 | 92 |

Synthesis Pathway of this compound

The synthesis of this compound was optimized for scalability and efficiency, featuring a key stereoselective Mannich-type alkylation and an intramolecular cyclization to construct the core dihydropyridinone structure.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Key Experimental Protocols

Protocol 1: Stereoselective Mannich-type Alkylation

This crucial step establishes the stereocenter of the molecule. A pre-formed imine (from a substituted benzaldehyde and a chiral sulfinamide) is reacted with the enolate of a suitable ketone in the presence of a Lewis acid catalyst.

-

Reactants:

-

Substituted benzaldehyde derivative

-

(R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary)

-

Substituted acetophenone derivative

-

-

Reagents:

-

Titanium(IV) ethoxide (as Lewis acid)

-

Triethylamine

-

-

Solvent: Dichloromethane (DCM)

-

Procedure:

-

To a solution of the substituted benzaldehyde and (R)-2-methylpropane-2-sulfinamide in DCM, add titanium(IV) ethoxide and stir at room temperature to form the corresponding N-sulfinylimine.

-

In a separate flask, deprotonate the substituted acetophenone using a suitable base (e.g., lithium bis(trimethylsilyl)amide) at low temperature (-78 °C) to form the lithium enolate.

-

Add the enolate solution to the solution of the N-sulfinylimine at -78 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography.

-

Protocol 2: Intramolecular Cyclization

The final dihydropyridinone ring system is formed through an intramolecular cyclization of the Mannich product.

-

Reactant: Product from the Mannich-type alkylation

-

Reagents:

-

A suitable acid or base catalyst (e.g., sodium hydroxide or hydrochloric acid)

-

-

Solvent: A protic solvent such as methanol or ethanol

-

Procedure:

-

Dissolve the Mannich product in the chosen solvent.

-

Add the acid or base catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting MGAT2 in the small intestine. This leads to a reduction in the re-synthesis of triglycerides from dietary monoacylglycerols and fatty acids. The accumulation of these lipid precursors in the gut lumen is believed to trigger the release of gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells. These hormones play a key role in regulating glucose homeostasis, appetite, and gastric emptying.

MGAT2 Inhibition and Gut Hormone Release Signaling Pathway

Caption: Proposed mechanism of this compound action in enteroendocrine cells.

Conclusion

This compound is a potent and selective MGAT2 inhibitor discovered through a systematic lead optimization campaign starting from a moderately active HTS hit. The optimized synthesis pathway allows for the scalable production of this clinical candidate. Its mechanism of action, involving the inhibition of triglyceride re-synthesis and subsequent stimulation of gut hormone release, presents a promising therapeutic strategy for the management of metabolic diseases. This guide provides a foundational understanding for further research and development in this area.

References

BMS-963272: A Technical Guide to a Potent and Selective MGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-963272 is a potent and selective small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine. Due to its role in dietary fat absorption, MGAT2 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical data associated with this compound.

Chemical Properties and Structure

This compound is an aryl dihydropyridinone derivative with a complex and specific stereochemistry that contributes to its high affinity and selectivity for the MGAT2 enzyme.

| Property | Value |

| IUPAC Name | (S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-(4-(4,4,4-trifluorobutoxy)phenyl)-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one[1] |

| CAS Number | 1441057-15-3[1][2] |

| Chemical Formula | C₂₄H₂₁F₆N₅O₂[1][3] |

| Molecular Weight | 525.46 g/mol |

| SMILES | Cc1ccc(cc1)C2=C(c3[nH]nnn3)C(=O)N--INVALID-LINK--(c4ccc(cc4)OCCCC(F)(F)F)C(F)(F)F |

| InChI Key | AEMPUAWUDAMJBV-UHFFFAOYSA-N |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the MGAT2 enzyme, which is highly expressed in the small intestine. MGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a crucial step in the absorption of dietary fats. By blocking this step, this compound reduces the absorption of triglycerides. This mechanism has downstream effects, including weight loss and improvements in markers of liver fibrosis and inflammation.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of human MGAT2. In vitro studies have demonstrated its selectivity over other related acyltransferases.

| Target | IC₅₀ (nM) | Selectivity vs. hMGAT2 |

| Human MGAT2 (hMGAT2) | 7.1 | - |

| Human MGAT3 | >33,000 | >4600-fold |

| Human AWAT2 | >33,000 | >4600-fold |

| Human DGAT2 | >33,000 | >4600-fold |

Preclinical In Vivo Efficacy

Preclinical studies in animal models of metabolic disease have demonstrated the therapeutic potential of this compound.

| Animal Model | Dose | Key Findings | Reference |

| Diet-induced obese mice | 30 mg/kg | Reduced body weight gain and food intake. | |

| Choline-deficient, high-fat diet (CDAHFD) mouse model of NASH | 0.3 and 3 mg/kg | Reduced plasma ALT, AST, bile acids, and hepatic fibrosis. | |

| High-fat-diet-treated cynomolgus monkeys | Not specified | Did not cause diarrhea, unlike a selective DGAT1 inhibitor. |

Clinical Development

A Phase 1 multiple-dose clinical trial (NCT04116632) in healthy human adults with obesity has been conducted. The study found that this compound was safe and well-tolerated, with no treatment discontinuations due to adverse events. Furthermore, the study demonstrated robust pharmacodynamic biomarker modulation, including elevated plasma long-chain dicarboxylic acids, increased levels of gut hormones GLP-1 and PYY, and a decrease in body weight.

Experimental Protocols

In Vitro MGAT2 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against MGAT2, based on common methodologies in the field.

Methodology:

-

Enzyme Preparation: Obtain a source of MGAT2 enzyme, typically from microsomes prepared from cells or tissues expressing the enzyme.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a microplate, combine the assay buffer, MGAT2 enzyme source, and the test compound or vehicle control.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, typically a monoacylglycerol (e.g., 2-oleoylglycerol) and a fatty acyl-CoA (e.g., [¹⁴C]-oleoyl-CoA).

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Lipid Extraction and Separation: Extract the lipids and separate the reaction products (diacylglycerol) from the substrates using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quantification: Quantify the amount of product formed. If a radiolabeled substrate is used, this can be done by scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) by fitting the data to a dose-response curve.

Synthesis

The synthesis of this compound has been described in the literature, with a focus on a scalable and efficient process. A key step in the synthesis involves a highly selective Mannich-type alkylation to stereospecifically create a quaternary carbon center. An intramolecular cyclization is then used to form the aryl dihydropyridone core. The optimized route has been demonstrated to produce over 100 grams of the active pharmaceutical ingredient for preclinical studies.

Conclusion

This compound is a potent and selective MGAT2 inhibitor with a promising preclinical profile for the treatment of metabolic disorders. Its mechanism of action, focused on reducing dietary fat absorption, has been validated in multiple animal models. Early clinical data in humans suggest a favorable safety and tolerability profile, along with on-target pharmacodynamic effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in conditions such as obesity, type 2 diabetes, and NASH.

References

A Comprehensive Technical Guide to BMS-963272: A Potent and Selective MGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-963272, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vivo evaluation.

Core Compound Data

This compound is a key investigational compound for metabolic disorders. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1441057-15-3 |

| Molecular Formula | C₂₄H₂₁F₆N₅O₂[1] |

| Molecular Weight | 525.45 g/mol [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a highly potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial in the resynthesis of triglycerides in the small intestine. MGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in the absorption of dietary fats. By inhibiting MGAT2, this compound effectively reduces the absorption of dietary triglycerides, making it a promising therapeutic agent for metabolic conditions such as obesity and non-alcoholic steatohepatitis (NASH).

The inhibition of MGAT2 is a targeted approach within the broader context of lipid metabolism. Rodents with a deficiency or knockout of the MGAT2 gene have demonstrated resistance to obesity induced by a high-fat diet, along with improved insulin sensitivity and reduced fat accumulation in the liver and adipose tissues. This suggests that inhibiting MGAT2 could offer therapeutic benefits with potentially better gastrointestinal tolerability compared to other lipid-modulating agents like DGAT1 inhibitors.

Below is a diagram illustrating the signaling pathway of MGAT2 in triglyceride synthesis and the point of intervention for this compound.

Caption: MGAT2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This compound has been evaluated in various preclinical models to assess its efficacy in metabolic disorders. The following are detailed protocols for two key in vivo models.

Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the effect of this compound on body weight, food intake, and other metabolic parameters in the context of obesity.

1. Animal Strain and Housing:

-

Strain: C57BL/6J male mice, 6 weeks of age.

-

Housing: Mice are housed in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[2] They are acclimated for one week prior to the start of the study.

2. Diet:

-

Induction Diet: A high-fat diet (HFD) with 60 kcal% from fat (e.g., Research Diets D12492) is provided ad libitum to induce obesity.[3]

-

Control Diet: A standard chow diet with 10 kcal% from fat (e.g., Research Diets D12450B) is given to the control group.[3]

-

Duration: The HFD is administered for a period of 15 weeks to establish the obese phenotype.

3. Experimental Groups:

-

Group 1: DIO mice receiving vehicle control.

-

Group 2: DIO mice receiving this compound.

-

Group 3: Lean control mice on a standard diet receiving vehicle control.

4. Dosing:

-

Compound: this compound is formulated in an appropriate vehicle.

-

Administration: Administered via oral gavage.

-

Frequency and Duration: Dosing regimen is determined based on the pharmacokinetic profile of the compound.

5. Monitoring and Measurements:

-

Body Weight and Food Intake: Measured weekly.

-

Body Composition: Analyzed using techniques like quantitative nuclear magnetic resonance (qNMR) or EchoMRI.

-

Metabolic Parameters: Blood glucose, insulin, and serum lipids are measured at baseline and at the end of the study.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess insulin sensitivity.

6. Data Analysis:

-

Statistical analysis is performed to compare the treated group with the vehicle control group.

Below is a workflow diagram for the Diet-Induced Obesity (DIO) mouse model experiment.

Caption: Experimental Workflow for the DIO Mouse Model.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH Mouse Model

This model is utilized to investigate the efficacy of this compound in a model of non-alcoholic steatohepatitis (NASH), focusing on liver fibrosis and inflammation.

1. Animal Strain and Housing:

-

Strain: C57BL/6J male mice, 6 weeks of age.

-

Housing: Maintained under standard temperature and light-controlled conditions with free access to food and water.

2. Diet:

-

Induction Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) containing 60 kcal% fat and 0.1% methionine by weight is used to induce NASH.

-

Control Diet: A standard chow diet is provided to the control group.

-

Duration: The CDAHFD is administered for a period of 6 to 14 weeks to induce steatohepatitis and fibrosis.

3. Experimental Groups:

-

Group 1: Mice on CDAHFD receiving vehicle control.

-

Group 2: Mice on CDAHFD receiving this compound.

-

Group 3: Mice on a standard diet receiving vehicle control.

4. Dosing:

-

Compound: this compound formulated for oral administration.

-

Administration: Daily oral gavage.

-

Frequency and Duration: Treatment is typically initiated after the establishment of NASH pathology and continued for a specified period.

5. Monitoring and Measurements:

-

Body and Liver Weight: Measured at the end of the study.

-

Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

-

Histopathology: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for fibrosis.

-

Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis can be analyzed by qPCR.

6. Data Analysis:

-

Comparison of histological scores, plasma enzyme levels, and gene expression between the treatment and vehicle groups.

Below is a workflow diagram for the CDAHFD-induced NASH mouse model experiment.

Caption: Experimental Workflow for the CDAHFD-Induced NASH Mouse Model.

References

An In-depth Technical Guide to BMS-963272: A Novel MGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-(4-(4,4,4-trifluorobutoxy)phenyl)-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one

Introduction

BMS-963272 is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the metabolism of dietary fats.[1][2][3] Expressed predominantly in the small intestine and to a lesser extent in the liver, MGAT2 plays a crucial role in the re-synthesis of triglycerides (TG) from absorbed monoacylglycerols (MAGs) and fatty acids.[4] By targeting this enzyme, this compound presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1] This technical guide provides a comprehensive overview of the mechanism of action, signaling pathways, experimental protocols, and key data associated with this compound.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the MGAT2 enzyme. In the enterocytes of the small intestine, dietary triglycerides are hydrolyzed into free fatty acids and monoacylglycerols. These components are then absorbed and re-esterified back into triglycerides. MGAT2 catalyzes the first and rate-limiting step in the monoacylglycerol pathway: the conversion of monoacylglycerol to diacylglycerol (DAG). By blocking this step, this compound effectively reduces the synthesis and subsequent absorption of dietary triglycerides. This leads to a decrease in the availability of lipids for storage in adipose tissue and the liver.

Furthermore, the inhibition of MGAT2 by this compound has been shown to modulate the release of gut hormones. Specifically, it leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to regulate appetite and glucose metabolism, contributing to the observed effects on weight loss and improved glycemic control.

Signaling and Metabolic Pathways

The inhibition of MGAT2 by this compound directly impacts the triglyceride re-synthesis pathway in enterocytes. The following diagram illustrates this process.

Experimental Protocols

The characterization of this compound has involved a series of in vitro and in vivo experiments. Below are representative protocols for key assays.

In Vitro MGAT2 Inhibition Assay

A common method to determine the inhibitory potential of compounds against MGAT2 involves a cell-based assay using a stable isotope-labeled substrate and high-resolution liquid chromatography-mass spectrometry (LC/MS).

Objective: To quantify the IC50 value of this compound against human MGAT2.

Materials:

-

HIEC-6 human intestinal epithelial cell line

-

2-monooleoylglycerol (2-MAG)

-

[¹⁴C]Oleoyl-CoA or a stable isotope-labeled fatty acyl-CoA

-

Test compound (this compound)

-

Cell lysis buffer

-

Scintillation fluid and counter (for radiolabeled assay) or LC/MS system

Procedure:

-

Cell Culture: HIEC-6 cells are cultured to confluence in appropriate media.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: The reaction is initiated by adding 2-MAG and the labeled fatty acyl-CoA.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, and the cells are lysed.

-

Lipid Extraction: Lipids are extracted from the cell lysate.

-

Analysis:

-

Radiolabeled Assay: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into diacylglycerol (DAG) is quantified using a scintillation counter.

-

LC/MS Assay: The extracted lipids are analyzed by LC/MS to measure the amount of stable isotope-labeled DAG formed.

-

-

Data Analysis: The percentage of MGAT2 inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of this compound on body weight, food intake, and metabolic parameters in a model of diet-induced obesity.

Animal Model: Male C57BL/6 mice fed a high-fat diet (HFD) for a specified period to induce obesity.

Procedure:

-

Acclimatization and Diet: Mice are acclimatized and maintained on an HFD.

-

Grouping and Dosing: Mice are randomized into vehicle control and this compound treatment groups. The compound is administered orally at various doses.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Terminal Procedures: At the end of the study, blood samples are collected for the analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin. Tissues such as the liver and adipose tissue may be collected for further analysis.

-

Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control.

Quantitative Data

In Vitro Potency and Selectivity

| Target | IC50 (nM) | Reference |

| Human MGAT2 | 7.1 | |

| Mouse MGAT2 | Inactive | |

| Human MGAT1 | >33,000 | |

| Human MGAT3 | >33,000 | |

| Human DGAT1 | >33,000 |

Preclinical In Vivo Efficacy

| Animal Model | Treatment | Key Findings | Reference |

| Diet-Induced Obese Mice | This compound (30 mg/kg) | Reduced body weight gain and food intake. | |

| Murine NASH Models (CDAHFD, STAM) | This compound | Decreased liver inflammation and fibrosis. | |

| Cynomolgus Monkeys (High-Fat Diet) | This compound | Did not cause diarrhea, unlike a selective DGAT1 inhibitor. |

Clinical Trial Highlights

| Trial Identifier | Population | Key Outcomes | Reference |

| NCT04116632 (Phase 1) | Healthy adults with obesity | Safe and well-tolerated; led to decreased body weight and increased plasma GLP-1 and PYY. | |

| NCT04766476 | Participants with Nonalcoholic Fatty Liver Disease (NAFLD) | To evaluate safety, tolerability, and drug levels. |

Conclusion

This compound is a highly potent and selective inhibitor of MGAT2 that has demonstrated promising results in both preclinical models and early-phase clinical trials. Its mechanism of action, centered on the inhibition of dietary fat absorption and modulation of gut hormones, positions it as a strong candidate for the treatment of a range of metabolic disorders. The favorable safety profile observed thus far, particularly the lack of gastrointestinal side effects seen with other lipid metabolism inhibitors, further enhances its therapeutic potential. Continued clinical development will be crucial in fully elucidating the efficacy and long-term safety of this compound in its target patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition in Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a compelling therapeutic target for a constellation of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). As a key enzyme in the resynthesis of triglycerides in the small intestine, its inhibition offers a unique mechanism to modulate dietary fat absorption and influence systemic energy homeostasis. This technical guide provides a comprehensive overview of the core principles underlying MGAT2 inhibition, summarizing key preclinical and clinical data, detailing essential experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction: The Rationale for MGAT2 Inhibition

Metabolic syndrome, characterized by a cluster of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, represents a significant and growing global health challenge. A central feature of this syndrome is the dysregulation of lipid metabolism. Dietary fats, primarily in the form of triglycerides, are hydrolyzed in the intestinal lumen into fatty acids and monoacylglycerols. These components are then absorbed by enterocytes and re-esterified back into triglycerides before being packaged into chylomicrons for transport into the circulation.

The monoacylglycerol pathway is a major route for this triglyceride resynthesis, and MGAT2 is a pivotal enzyme in this process, catalyzing the conversion of monoacylglycerol to diacylglycerol.[1][2] MGAT2 is highly expressed in the small intestine, making it an attractive target for therapeutic intervention with the potential for localized effects.[2][3] Genetic deletion and pharmacological inhibition of MGAT2 in preclinical models have consistently demonstrated beneficial effects on metabolic parameters, including reduced body weight gain, improved insulin sensitivity, and amelioration of hepatic steatosis.[3] These findings have spurred the development of small molecule MGAT2 inhibitors, some of which are now progressing through clinical trials.

Mechanism of Action of MGAT2 Inhibition

The primary mechanism of action of MGAT2 inhibitors is the blockade of triglyceride resynthesis in the enterocytes of the small intestine. By inhibiting the conversion of monoacylglycerol to diacylglycerol, these compounds reduce the subsequent formation of triglycerides. This leads to a cascade of downstream effects that contribute to an improved metabolic profile:

-

Reduced Fat Absorption and Altered Lipid Trafficking: Inhibition of MGAT2 leads to a decrease in the rate of dietary fat absorption. This does not typically result in steatorrhea, a common side effect of broader lipase inhibitors, suggesting a more nuanced modulation of lipid handling.

-

Increased Gut Hormone Secretion: The accumulation of monoacylglycerols in the gut lumen due to MGAT2 inhibition is thought to stimulate the release of anorectic gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play crucial roles in regulating appetite, glucose homeostasis, and gastric emptying.

-

Enhanced Energy Expenditure: Studies in MGAT2 knockout mice have revealed an increase in energy expenditure, a phenomenon that contributes to their resistance to diet-induced obesity. The precise mechanisms underlying this effect are still under investigation but may involve alterations in intestinal lipid metabolism and signaling.

-

Improved Insulin Sensitivity and Glucose Homeostasis: By reducing lipid accumulation in peripheral tissues and through the actions of incretin hormones, MGAT2 inhibition can lead to improved insulin sensitivity and better glycemic control.

-

Amelioration of Hepatic Steatosis: The reduction in dietary fat absorption and overall improvement in metabolic health contribute to a decrease in fat accumulation in the liver.

Signaling Pathway of MGAT2 in Triglyceride Synthesis

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies on MGAT2 inhibition, providing a comparative overview of the effects on various metabolic parameters.

Table 1: Effects of MGAT2 Knockout (KO) in Mice

| Parameter | Mouse Model | Diet | Duration | % Change vs. Wild Type (WT) | Reference(s) |

| Body Weight | Mgat2-/- | High-Fat Diet (HFD) | 10 weeks | ↓ 26% | |

| Fat Mass | Mgat2-/- | HFD | 10 weeks | ↓ (Markedly reduced) | |

| Fasting Insulin | Mgat2-/- | HFD | 10 weeks | ↓ (Significantly reduced) | |

| HOMA-IR | Mgat2-/- | HFD | 10 weeks | ↓ (Improved insulin sensitivity) | |

| Oxygen Consumption | Mgat2-/- | HFD | - | ↑ (Increased) | |

| Fat Absorption | Mgat2-/- | HFD | Acute | ↓ (Less fat into circulation) |

Table 2: Effects of Pharmacological Inhibition of MGAT2 in Rodent Models

| Compound | Mouse Model | Diet | Dose | Duration | Key Outcomes | Reference(s) |

| Compound A (compA) | C57BL/6J | HFD | Not specified | Chronic | ↓ Body weight gain, ↓ Fat accumulation, ↓ HFD intake, Improved insulin sensitivity | |

| HFD-STZ | HFD | Not specified | - | Ameliorated hyperglycemia and fatty liver | ||

| Compound B (CpdB) | ob/ob | HFD | Not specified | 5 weeks | ↓ Food intake, ↓ Body weight gain, ↓ Glycated hemoglobin | |

| Normal | - | Not specified | Acute | ↑ GLP-1 and PYY secretion | ||

| S-309309 | DIO mice | HFD | 3 mg/kg b.i.d. | 4 weeks | ↓ Body weight gain, ↓ Food intake | |

| DIO mice | HFD | 3 mg/kg b.i.d. | 13 weeks | ↓ Insulin resistance index, ↓ Hepatic triglycerides, ↑ Energy expenditure |

Table 3: Effects of MGAT2 Inhibition in Human Clinical Trials

| Compound | Trial Phase | Population | Duration | Key Outcomes | Reference(s) |

| BMS-963272 | Phase 1 | Healthy adults with obesity | Multiple-dose | Safe and well-tolerated, ↑ GLP-1 and PYY, ↓ Body weight | |

| S-309309 | Phase 2 | Adults with obesity | 24 weeks | Primary endpoint: % change in body weight from baseline (data anticipated Q3 2024) |

Key Experimental Protocols

Reproducible and robust experimental protocols are critical for the evaluation of MGAT2 inhibitors. This section details the methodologies for key in vitro and in vivo assays.

MGAT2 Enzyme Activity Assay

This assay measures the enzymatic activity of MGAT2 by quantifying the formation of diacylglycerol from monoacylglycerol and a fatty acyl-CoA substrate.

Materials:

-

Microsomal preparations from cells or tissues expressing MGAT2

-

2-monooleoylglycerol (substrate)

-

[14C]palmitoyl-CoA or other radiolabeled fatty acyl-CoA (substrate)

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Protocol:

-

Prepare microsomal fractions from the enzyme source.

-

In a reaction tube, combine the microsomal preparation with the assay buffer.

-

Add the MGAT2 inhibitor at various concentrations or vehicle control.

-

Initiate the reaction by adding 2-monooleoylglycerol and [14C]palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the lipid extraction solvents.

-

Separate the lipid products by TLC.

-

Visualize and quantify the radiolabeled diacylglycerol using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

-

Calculate the IC50 value of the inhibitor.

Experimental Workflow for MGAT2 Enzyme Activity Assay

High-Fat Diet (HFD)-Induced Obesity Mouse Model

This in vivo model is essential for evaluating the long-term effects of MGAT2 inhibitors on body weight, adiposity, and metabolic parameters.

Materials:

-

Male C57BL/6J mice (or other appropriate strain)

-

High-fat diet (typically 45-60% kcal from fat)

-

Standard chow diet (control)

-

Metabolic cages for monitoring food intake and activity

-

Equipment for measuring body composition (e.g., DEXA or NMR)

Protocol:

-

Acclimatize mice to the housing facility for at least one week.

-

At 6-8 weeks of age, randomize mice into control and HFD groups.

-

Provide ad libitum access to the respective diets and water.

-

Monitor body weight and food intake weekly.

-

After a set period of HFD feeding (e.g., 8-16 weeks) to induce obesity, begin treatment with the MGAT2 inhibitor or vehicle.

-

Continue to monitor body weight and food intake during the treatment period.

-

At the end of the study, perform terminal procedures to collect blood and tissues for analysis of metabolic parameters (e.g., glucose, insulin, lipids, liver triglycerides).

Oral Fat Tolerance Test (OFTT)

The OFTT assesses the acute effect of an MGAT2 inhibitor on the absorption of a lipid challenge.

Materials:

-

Mice (fasted)

-

Oral gavage needles

-

Lipid source (e.g., corn oil or olive oil)

-

Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

-

Triglyceride assay kit

Protocol:

-

Fast mice for 4-6 hours.

-

Administer the MGAT2 inhibitor or vehicle orally at a predetermined time before the lipid challenge.

-

Collect a baseline blood sample (t=0).

-

Administer a bolus of the lipid source via oral gavage.

-

Collect blood samples at various time points post-gavage (e.g., 1, 2, 4, and 6 hours).

-

Measure plasma triglyceride levels at each time point.

-

Calculate the area under the curve (AUC) for plasma triglycerides to assess the overall lipid excursion.

Logical Relationship of Key In Vivo Experiments

Measurement of Gut Hormones (GLP-1 and PYY)

Accurate measurement of GLP-1 and PYY is crucial for understanding the anorectic effects of MGAT2 inhibitors.

Materials:

-

Mice

-

DPP-4 inhibitor (for GLP-1 measurement)

-

Protease inhibitor cocktail

-

EDTA-coated collection tubes

-

ELISA kits for active GLP-1 and total PYY

Protocol:

-

Administer the MGAT2 inhibitor or vehicle to fasted mice.

-

At a specified time, provide an oral nutrient challenge (e.g., lipid or mixed meal) to stimulate hormone secretion.

-

At peak secretion time points, collect blood from the tail vein or via cardiac puncture into tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

Measure the concentrations of active GLP-1 and total PYY using commercially available ELISA kits, following the manufacturer's instructions.

Therapeutic Potential and Future Directions

The inhibition of MGAT2 presents a promising and multifaceted approach to the treatment of metabolic diseases. The preclinical and early clinical data suggest that MGAT2 inhibitors can effectively reduce body weight, improve glucose control, and ameliorate dyslipidemia with a favorable safety profile, notably the absence of severe gastrointestinal side effects associated with other lipid-modulating agents.

Future research in this area will likely focus on:

-

Long-term efficacy and safety: Larger and longer-duration clinical trials are needed to fully establish the therapeutic potential and long-term safety of MGAT2 inhibitors in diverse patient populations.

-

Combination therapies: Investigating the synergistic effects of MGAT2 inhibitors with other anti-diabetic and anti-obesity agents, such as GLP-1 receptor agonists, could lead to more potent therapeutic strategies.

-

Biomarker development: The identification and validation of robust pharmacodynamic biomarkers will be crucial for optimizing dosing and patient selection in clinical trials.

-

Exploring extra-intestinal roles of MGAT2: While the primary focus has been on the intestine, further research into the role of MGAT2 in other tissues, such as the liver, may uncover additional therapeutic benefits.

References

- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [en.bio-protocol.org]

Initial Clinical Trial Results for BMS-963272: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical summary of the initial clinical trial findings for BMS-963272, a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). The information is based on publicly available data and is intended for a scientific audience.

Core Findings and Data Presentation

Initial clinical trial results for this compound, primarily from a Phase 1 multiple-dose study in healthy adults with obesity (NCT04116632), indicate that the compound is safe and well-tolerated. Key pharmacodynamic effects observed include a reduction in body weight and an increase in the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2] this compound is being investigated for the treatment of metabolic disorders, including nonalcoholic steatohepatitis (NASH).[1][2]

Quantitative Clinical Trial Data

While specific quantitative results from the initial clinical trials have not been made publicly available in detail, the following tables are structured to present the key efficacy and biomarker data that would be expected from such a study.

Table 1: Change in Body Weight

| Treatment Group | Dosage | Mean Change from Baseline (kg) | Percentage Change from Baseline (%) |

| This compound | [Dose 1] | [Data not available] | [Data not available] |

| This compound | [Dose 2] | [Data not available] | [Data not available] |

| Placebo | N/A | [Data not available] | [Data not available] |

Table 2: Change in Gut Hormone Levels (Plasma)

| Hormone | Treatment Group | Dosage | Mean Change from Baseline (pg/mL) | Percentage Change from Baseline (%) |

| GLP-1 | This compound | [Dose 1] | [Data not available] | [Data not available] |

| This compound | [Dose 2] | [Data not available] | [Data not available] | |

| Placebo | N/A | [Data not available] | [Data not available] | |

| PYY | This compound | [Dose 1] | [Data not available] | [Data not available] |

| This compound | [Dose 2] | [Data not available] | [Data not available] | |

| Placebo | N/A | [Data not available] | [Data not available] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of monoacylglycerol acyltransferase 2 (MGAT2).[1] MGAT2 is a key enzyme in the monoacylglycerol pathway, which is responsible for the re-synthesis of triglycerides in the small intestine from dietary fat. By inhibiting MGAT2, this compound reduces the absorption of dietary fats, leading to a decrease in triglyceride levels and subsequent effects on body weight and metabolic parameters. The increase in gut hormones such as GLP-1 and PYY is thought to be a downstream effect of the altered lipid absorption and transit in the gut.

Experimental Protocols

Detailed experimental protocols for the initial clinical trials of this compound are not publicly available. However, a Phase 1, multiple-dose, randomized, placebo-controlled trial in healthy adults with obesity would typically follow a design similar to the one outlined below.

Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.

Participants: Healthy adult male and female volunteers with a Body Mass Index (BMI) within the obese range.

Intervention:

-

Multiple oral doses of this compound or a matching placebo.

-

Doses would be escalated in successive cohorts of participants after a safety review of the preceding dose level.

Primary Objectives:

-

To assess the safety and tolerability of multiple oral doses of this compound.

-

To determine the pharmacokinetic (PK) profile of this compound after multiple doses.

Secondary Objectives:

-

To evaluate the effect of this compound on body weight.

-

To assess the effect of this compound on plasma levels of GLP-1 and PYY.

Methodologies:

-

Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Serial blood samples collected at predefined time points after drug administration to determine plasma concentrations of this compound and its metabolites.

-

Pharmacodynamics:

-

Body weight measured at baseline and at regular intervals throughout the study.

-

Blood samples collected for the analysis of GLP-1 and PYY levels, typically in the fasting state and post-prandially.

-

References

Methodological & Application

Application Notes and Protocols for In Vitro MGAT2 Inhibition Assays of BMS-963272

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol acyltransferase 2 (MGAT2) is a pivotal enzyme in the monoacylglycerol pathway, responsible for the resynthesis of triglycerides in the small intestine. This process is critical for the absorption of dietary fats. Inhibition of MGAT2 presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. BMS-963272 is a potent and selective inhibitor of MGAT2. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds against MGAT2.

Quantitative Data Summary

The inhibitory potency of this compound against human and mouse MGAT2 is summarized below. This data is crucial for comparative analysis and for designing in vivo experiments.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Human MGAT2 | 7.1 | Biochemical Assay | [1][2] |

| This compound | Mouse MGAT2 | 18 | Biochemical Assay | [3] |

MGAT2 Signaling Pathway and Point of Inhibition

MGAT2 plays a crucial role in the intestinal absorption of dietary fats. The following diagram illustrates the monoacylglycerol pathway and the specific point of inhibition by this compound.

Caption: MGAT2 pathway in enterocytes and this compound inhibition.

Experimental Protocols

Two primary in vitro methods are described for determining the inhibitory activity of compounds against MGAT2: a biochemical assay using a radiolabeled substrate and Thin Layer Chromatography (TLC), and a cell-based assay using stable isotope-labeled substrates with LC/MS detection.

Protocol 1: Biochemical MGAT2 Inhibition Assay (TLC-based)

This protocol outlines a traditional biochemical assay to measure the enzymatic activity of MGAT2 and its inhibition by compounds like this compound.

Experimental Workflow Diagram

Caption: Workflow for the biochemical MGAT2 inhibition assay.

Materials and Reagents:

-

Enzyme Source: Microsomes or cell homogenates containing human or mouse MGAT2.

-

Substrates:

-

2-monooleoylglycerol (2-OG)

-

[14C]Oleoyl-Coenzyme A ([14C]Oleoyl-CoA)

-

-

Inhibitor: this compound or other test compounds.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) or phosphate buffer.

-

Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).

-

TLC Plates: Silica gel G plates.

-

TLC Mobile Phase: Petroleum ether:Diethyl ether:Glacial acetic acid (80:20:1, v/v/v).

-

Lipid Standards: Diacylglycerol (DAG).

-

Scintillation Fluid.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 2-OG in a suitable solvent (e.g., ethanol).

-

Prepare working solutions of [14C]Oleoyl-CoA in assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add the following in order:

-

Assay buffer.

-

A solution of the test inhibitor (this compound) or vehicle (for control).

-

Enzyme source (e.g., 100 µg of cell homogenate protein).

-

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrates: 50 µM 2-OG and 25 µM [14C]Oleoyl-CoA.

-

Incubate the reaction mixture for 20 minutes at room temperature.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1).

-

Vortex the mixture thoroughly.

-

Add 0.5 mL of water and vortex again to separate the phases.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Thin Layer Chromatography (TLC):

-

Spot the extracted lipid samples onto a silica gel G TLC plate, alongside a DAG standard.

-

Develop the TLC plate in a chamber pre-saturated with the mobile phase (petroleum ether:diethyl ether:glacial acetic acid).

-

Allow the solvent front to migrate to near the top of the plate.

-

Remove the plate and allow it to air dry.

-

-

Detection and Quantification:

-

Visualize the lipid spots using autoradiography or by scraping the silica corresponding to the DAG spot and quantifying the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of MGAT2 inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cell-Based MGAT2 Inhibition Assay (LC/MS-based)

This protocol describes a more modern, higher-throughput method to assess MGAT2 inhibition in a cellular context, which accounts for cell permeability and intracellular metabolism of the inhibitor.

Materials and Reagents:

-

Cell Line: STC-1 cells stably expressing human MGAT2 (STC-1/hMGAT2).

-

Culture Medium: DMEM supplemented with fetal bovine serum and appropriate selection antibiotics.

-

Stable Isotope-labeled Substrate: D31-palmitate.

-

Other Substrates: Monopalmitoylglycerol, cholate, deoxycholate.

-

Inhibitor: this compound or other test compounds.

-

Quenching Solution: Methanol containing an internal standard.

-

Instrumentation: High-Resolution Liquid Chromatography-Mass Spectrometry (LC/MS) system.

Procedure:

-

Cell Culture and Plating:

-

Culture STC-1/hMGAT2 cells in standard conditions.

-

Plate the cells in 24-well plates at a density of 4 x 10^4 cells per well and allow them to adhere overnight.

-

-

Cell Treatment:

-

Wash the cells with PBS and then incubate with serum-free DMEM for 1 hour.

-

Prepare a labeling medium containing serum-free DMEM, 1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate.

-

Add serial dilutions of this compound to the labeling medium.

-

Remove the serum-free DMEM from the cells and add the labeling medium containing the inhibitor.

-

Incubate for 90 minutes at 37°C.

-

-

Sample Preparation for LC/MS:

-

Terminate the reaction by quenching the cells with cold methanol containing a suitable internal standard.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet the cell debris and collect the supernatant for analysis.

-

-

LC/MS Analysis:

-

Inject the supernatant into the LC/MS system.

-

Separate the lipids using a suitable chromatography method.

-

Detect and quantify the amount of D31-dipalmitin (the product of MGAT2 activity with the labeled substrate) using high-resolution mass spectrometry.

-

-

Data Analysis:

-

Normalize the D31-dipalmitin signal to the internal standard.

-

Calculate the percentage of MGAT2 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value as described in the biochemical assay protocol.

-

References

- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]

Application Notes and Protocols for BMS-963272 in Diet-Induced Obese (DIO) Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in the triglyceride synthesis pathway.[1][2] MGAT2 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fat.[2] Inhibition of MGAT2 has emerged as a promising therapeutic strategy for metabolic disorders, including obesity and nonalcoholic steatohepatitis (NASH).[1][2] In preclinical studies, this compound has demonstrated efficacy in reducing body weight in diet-induced obese (DIO) mouse models. These application notes provide detailed protocols and guidance for utilizing this compound in DIO mouse models to investigate its effects on metabolic parameters.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the MGAT2 enzyme, which is involved in the resynthesis of triglycerides in enterocytes. By blocking this pathway, this compound reduces the absorption of dietary fats. This leads to a decrease in body weight and improvements in associated metabolic dysfunctions. Furthermore, studies have shown that MGAT2 inhibition can lead to an increase in the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to play roles in satiety and glucose homeostasis.

Data Presentation

Table 1: Expected Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Expected Outcome |

| Body Weight Change (%) | +5% to +10% | Reduction | Greater Reduction | Dose-dependent decrease in body weight gain or induction of weight loss. |

| Cumulative Food Intake (g) | High | Reduction | Greater Reduction | Dose-dependent decrease in food consumption. |

| Fat Mass (%) | High | Reduction | Greater Reduction | Dose-dependent decrease in adiposity. |

| Lean Mass (%) | Stable | Stable / Slight Decrease | Stable / Slight Decrease | Minimal impact on lean body mass. |

| Plasma Triglycerides (mg/dL) | Elevated | Reduction | Greater Reduction | Improvement in hyperlipidemia. |

| Plasma Cholesterol (mg/dL) | Elevated | Reduction | Greater Reduction | Improvement in hypercholesterolemia. |

| Fasting Blood Glucose (mg/dL) | Elevated | Reduction | Greater Reduction | Improved glycemic control. |

| Plasma GLP-1 (pg/mL) | Baseline | Increase | Greater Increase | Stimulation of incretin hormone secretion. |

| Plasma PYY (pg/mL) | Baseline | Increase | Greater Increase | Stimulation of satiety hormone secretion. |

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

This protocol describes the induction of obesity in mice, a prerequisite for testing the efficacy of this compound.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; typically 45-60% kcal from fat)

-

Standard chow diet (Control)

-

Animal caging with enrichment

-

Weighing scale

Procedure:

-

Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.

-

Randomize mice into two groups: a control group that will continue on the standard chow diet and a DIO group that will be switched to the HFD.

-

House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Provide ad libitum access to their respective diets and water for 8-16 weeks.

-

Monitor body weight and food intake weekly. Mice on the HFD are expected to gain significantly more weight than the control group.

-

Once the HFD-fed mice have developed a clear obese phenotype (typically a 15-20% or greater difference in body weight compared to the control group), they are ready for the intervention study.

Protocol 2: Administration of this compound by Oral Gavage

This protocol details the preparation and administration of this compound to DIO mice.

Materials:

-

This compound compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water, or a solution containing a solubilizing agent like Tween 80 or PEG400)

-

DIO mice (from Protocol 1)

-

Oral gavage needles (18-20 gauge, with a ball tip)

-

Syringes (1 mL)

-

Weighing scale

-

Vortex mixer and/or sonicator

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

-

Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.

-

Carefully weigh the this compound powder and add it to the vehicle.

-

Vortex and/or sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily.

-

-

Dosing:

-

Weigh each mouse to determine the precise volume of the formulation to administer. The dosing volume should not exceed 10 mL/kg of body weight.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

-

Administer the calculated volume of the this compound suspension or vehicle control slowly and steadily.

-

Withdraw the gavage needle gently.

-

Monitor the animal for a few minutes post-dosing to ensure there are no signs of distress.

-

-

Treatment Schedule:

-

Administer this compound or vehicle once or twice daily for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight and food intake daily or several times per week.

-

At the end of the study, collect blood and tissues for analysis of metabolic parameters as outlined in Table 1.

-

Visualizations

Signaling Pathway of MGAT2 Inhibition

References

Application Notes and Protocols for BMS-963272 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended oral dosage of BMS-963272 for various preclinical in vivo models of metabolic diseases. Detailed experimental protocols and the relevant signaling pathway are also described to facilitate study design and execution.

Mechanism of Action

This compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2).[1][2] MGAT2 is a key enzyme in the small intestine responsible for the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids. By inhibiting MGAT2, this compound reduces the absorption of dietary fats, thereby impacting metabolic parameters such as body weight and hepatic lipid accumulation.

Signaling Pathway

The inhibition of MGAT2 by this compound directly interrupts the monoacylglycerol pathway of triglyceride synthesis in enterocytes. This leads to a reduction in the production of diacylglycerol (DAG) and subsequently triglycerides (TAG).

Caption: MGAT2 Signaling Pathway and Inhibition by this compound.

Recommended In Vivo Dosages

This compound has been evaluated in several preclinical models of obesity and non-alcoholic steatohepatitis (NASH). The following table summarizes the reported oral dosages.

| Animal Model | Condition | Dosage | Frequency | Duration | Reference(s) |

| Mouse (Diet-Induced Obese) | Obesity | 30 mg/kg | Twice Daily | 24 days | Not explicitly stated in abstracts |

| Mouse (CDAHFD) | NASH | 0.3 mg/kg | Once Daily | 8 weeks | Not explicitly stated in abstracts |

| Mouse (CDAHFD) | NASH | 3.0 mg/kg | Once Daily | 8 weeks | Not explicitly stated in abstracts |

| Mouse (STAM) | NASH | Dosage not specified in the available literature. | - | - | [1][2] |

| Cynomolgus Monkey (High-Fat Diet) | Metabolic Dysfunction | Dosage not specified in the available literature. | - | - | [1] |

Experimental Protocols

Detailed methodologies for key in vivo studies are provided below.

Diet-Induced Obese (DIO) Mouse Model

This protocol is designed to evaluate the efficacy of this compound in a mouse model of obesity induced by a high-fat diet.

References

- 1. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-963272 Administration in Murine NASH Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the synthesis of triglycerides in the small intestine and liver. Inhibition of MGAT2 is a promising therapeutic strategy for NASH by reducing lipid accumulation and its downstream inflammatory and fibrotic consequences. BMS-963272 is a potent and selective inhibitor of MGAT2 that has demonstrated efficacy in preclinical murine models of NASH.[1][2]

These application notes provide detailed protocols for the administration of this compound in two commonly used murine models of NASH: the Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model and the STAM™ model. Also included are summary data tables and diagrams to illustrate the experimental workflow and the mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the CDAHFD and STAM murine NASH models.

Table 1: Effects of this compound on Key NASH Parameters in the CDAHFD Mouse Model

| Parameter | Vehicle Control | This compound (0.3 mg/kg/day) | This compound (3.0 mg/kg/day) |

| NAFLD Activity Score (NAS) | High | Reduced | Significantly Reduced |

| Fibrosis Stage | Advanced | Reduced | Significantly Reduced |

| Alanine Aminotransferase (ALT) | Elevated | Lowered | Significantly Lowered |

| Aspartate Aminotransferase (AST) | Elevated | Lowered | Significantly Lowered |

| Tumor Necrosis Factor-α (TNFα) | Increased | Decreased | Significantly Decreased |

Data compiled from preclinical studies.[3]

Table 2: Effects of this compound on Key NASH Parameters in the STAM™ Mouse Model

| Parameter | Vehicle Control | This compound |

| NAFLD Activity Score (NAS) | High | Significantly Reduced |

| Fibrosis Stage | Advanced | Significantly Reduced |

| Liver Triglycerides | Elevated | Significantly Lowered |

| Inflammatory Gene Expression | Upregulated | Downregulated |

| Fibrosis-related Gene Expression | Upregulated | Downregulated |

Data compiled from preclinical studies demonstrating a reduction in inflammation and fibrosis.[1][2]

Experimental Protocols

Protocol 1: Administration of this compound in the CDAHFD Murine NASH Model

This protocol describes the induction of NASH using a CDAHFD and subsequent treatment with this compound. This model is characterized by the rapid development of liver fibrosis.

Materials:

-

Male C57BL/6J mice, 5-6 weeks of age.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD), typically containing 60 kcal% fat and 0.1% methionine.

-

Control diet (standard chow).

-

This compound.

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water).

-

Oral gavage needles.

-

Standard animal housing and care facilities.

Procedure:

-

Acclimation: Acclimate male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.

-

NASH Induction: At 6 weeks of age, switch the diet of the experimental group to the CDAHFD. A control group should remain on the standard chow diet.

-

Treatment Initiation: After 6-8 weeks of CDAHFD feeding, confirm the development of NASH and fibrosis in a subset of animals (optional). Randomize the remaining CDAHFD-fed mice into vehicle control and this compound treatment groups.

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3 mg/mL and 3.0 mg/mL for doses of 0.3 and 3.0 mg/kg, assuming a 10 mL/kg dosing volume).

-

Administer this compound or vehicle control to the respective groups via oral gavage once daily.

-

-

Monitoring: Monitor body weight and food intake regularly (e.g., weekly).

-

Study Termination and Endpoint Analysis: After 8 weeks of treatment, euthanize the mice.

-

Collect blood for serum analysis of liver enzymes (ALT, AST).

-

Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histological analysis (H&E for NAS, Picrosirius Red for fibrosis).

-

Snap-freeze other portions of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for inflammatory and fibrotic markers).

-

Protocol 2: Administration of this compound in the STAM™ Murine NASH Model

The STAM™ model involves a combination of streptozotocin (STZ) injection in neonatal mice followed by a high-fat diet, leading to the development of NASH and subsequent hepatocellular carcinoma.

Materials:

-

Pregnant C57BL/6J mice.

-

Streptozotocin (STZ).

-

Citrate buffer (pH 4.5).

-

High-fat diet (HFD).

-

This compound.

-

Vehicle for this compound.

-

Oral gavage needles.

-

Standard animal housing and care facilities.

Procedure:

-

Induction of Diabetes: Within 2 days of birth, inject male C57BL/6J pups with a single low dose of STZ (200 µ g/mouse ) dissolved in citrate buffer to induce a diabetic state.

-

Dietary Intervention: At 4 weeks of age, wean the pups and switch their diet to a high-fat diet to induce steatosis.

-

NASH Development: Allow the mice to develop NASH, which typically occurs by 8-9 weeks of age.

-

Treatment Initiation: At 9 weeks of age, randomize the mice into vehicle control and this compound treatment groups.

-

Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.

-

Monitoring: Monitor body weight, food intake, and blood glucose levels regularly.

-

Study Termination and Endpoint Analysis: After the desired treatment period (e.g., 3-6 weeks), euthanize the mice and perform endpoint analyses as described in Protocol 1 (serum biochemistry, liver histology, and gene expression).

Visualizations

Caption: Experimental workflow for this compound administration in murine NASH models.

Caption: Mechanism of action of this compound in ameliorating NASH.

References

- 1. Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice [mdpi.com]

- 2. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating BMS-963272 Activity using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-963272 is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in the monoacylglycerol pathway responsible for the synthesis of triacylglycerol.[1][2] MGAT2 is predominantly expressed in the small intestine and plays a crucial role in the absorption of dietary fat.[3][4] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[3] These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other MGAT2 inhibitors.

MGAT2 Signaling Pathway

The MGAT2 enzyme is located in the endoplasmic reticulum and catalyzes the conversion of monoacylglycerol (MAG) and fatty acyl-CoA to diacylglycerol (DAG). DAG is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol (TAG), which is then packaged into chylomicrons for transport into the circulation.

Caption: The MGAT2 signaling pathway, illustrating the conversion of monoacylglycerol to diacylglycerol and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and its precursor compound against human MGAT2 (hMGAT2).

| Compound | Target | IC50 (nM) |